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Abstract

BAY1161909 is a potent and selective, orally bioavailable small molecule inhibitor of the
serine/theronine kinase Monopolar Spindle 1 (Mps1).[1] MpsLl is a key regulator of the spindle
assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome
segregation during mitosis.[1] In many cancer cells, Mpsl is overexpressed, leading to
aneuploidy and genomic instability, hallmarks of cancer. BAY1161909's mechanism of action
involves the inhibition of Mps1 kinase activity, which abrogates the SAC, leading to severe
chromosomal missegregation and ultimately, mitotic catastrophe and apoptotic cell death in
cancer cells. This document provides an in-depth technical overview of the discovery,
preclinical development, and early clinical evaluation of BAY1161909.

Discovery and Lead Optimization

The journey to identify BAY1161909 began with high-throughput screening (HTS) of diverse
chemical libraries to find inhibitors of Mps1 kinase. This effort led to the identification of two
distinct chemical series: "triazolopyridines” and "imidazopyrazines”. While the initial
triazolopyridine hits displayed moderate potency, the imidazopyrazine series showed more than
10-fold higher potency but suffered from poor metabolic stability.

Extensive structure-activity relationship (SAR) studies were conducted to optimize the
triazolopyridine scaffold. This involved chemical modifications to enhance potency, improve
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pharmacokinetic properties, and increase selectivity. These efforts culminated in the
identification of BAY1161909 as a clinical candidate, demonstrating a highly potent and
selective profile.

Mechanism of Action

BAY1161909 is an ATP-competitive inhibitor of Mps1 kinase. It binds to the ATP-binding pocket
of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates. This
inhibition of Mps1 activity leads to the inactivation of the spindle assembly checkpoint.

The SAC is a crucial surveillance mechanism that prevents the premature separation of sister
chromatids until all chromosomes are correctly attached to the mitotic spindle. By inhibiting
Mpsl, BAY1161909 overrides this checkpoint, causing cells to prematurely exit mitosis with
misaligned chromosomes. This results in severe aneuploidy and the induction of apoptotic cell
death.

Signaling Pathway Diagram
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Caption: Mechanism of action of BAY1161909 on the Mps1 signaling pathway.

Preclinical Pharmacology
In Vitro Potency and Selectivity

BAY1161909 demonstrates potent inhibition of Mps1 kinase with a high degree of selectivity
against a broad panel of other kinases.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b8068678?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8068678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Kinase IC50 (nM)

Mps1 <1[2]

JNK2 > 50% inhibition at 1 uM

JNK3 > 50% inhibition at 1 uM

Other kinases in a panel of 230 No significant inhibition at 1200 nM
Cellular Activity

In cellular assays, BAY1161909 effectively inhibits the proliferation of various cancer cell lines,
including those derived from breast, lung, and colon cancers. It has been shown to induce
mitotic arrest followed by cell death.

Cell Line Cancer Type IC50 (nM)
HelLa Cervical Cancer < 400[2]
Various other tumor cell lines Multiple nmol/L range

In Vivo Efficacy

In preclinical xenograft models, BAY1161909 as a single agent showed moderate tumor growth
inhibition. However, when combined with the microtubule-stabilizing agent paclitaxel, a strong
synergistic anti-tumor effect was observed. This combination therapy was effective in a broad
range of xenograft models, including those with intrinsic or acquired resistance to paclitaxel.

Xenograft Model Treatment Tumor Growth Inhibition

Various BAY 1161909 monotherapy Moderate

Various BAY1161909 + Paclitaxel Strong synergistic effect
Pharmacokinetics

Pharmacokinetic studies in preclinical species demonstrated that BAY1161909 has properties
suitable for oral administration.
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Key Pharmacokinetic

Species Administration

Parameters

CL: 4.1 L/n/kg, Vss: 2.7 L/kg,
Mouse (Female) Intravenous (1.0 mg/kg)

t1/2: 0.82 h

CL: 7.8 L/h/kg, Vss: 2.2 L/kg,
Rat (Male) Intravenous (0.5 mg/kg)

t1/2: 0.54 h

Clinical Development

BAY1161909 entered a Phase | clinical trial (NCT02138812) to evaluate its safety, tolerability,
maximum tolerated dose (MTD), and pharmacokinetics in combination with paclitaxel in
patients with advanced solid tumors. The study was an open-label, dose-escalation trial.

Clinical Trial Workflow
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Caption: Phase I clinical trial workflow for BAY1161909 in combination with paclitaxel.

Experimental Protocols
Mpsl Kinase Inhibition Assay (In Vitro)

This assay quantifies the inhibitory activity of BAY1161909 against Mps1 kinase.
» Reagents and Materials:

o N-terminally GST-tagged human full-length recombinant Mps1 kinase.
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o Biotinylated peptide substrate (e.g., PWDPDDADITEILG).

o Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35, 2
mM DTT).

o ATP.
o BAY1161909 dissolved in DMSO.
o 384-well microtiter plates.

o Detection reagents (e.g., HTRF-based).

e Procedure:

1. Add 50 nL of a 100-fold concentrated solution of BAY1161909 in DMSO to the wells of a
384-well plate.

2. Add 2 pL of Mps1 kinase solution in assay buffer to each well.

3. Initiate the kinase reaction by adding 3 pL of a solution of ATP and peptide substrate in
assay buffer.

4. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
5. Stop the reaction by adding a solution of HTRF detection reagents.

6. Read the plate on a suitable plate reader to determine the level of substrate
phosphorylation.

7. Calculate IC50 values using a 4-parameter fit.

Cell Proliferation Assay (In Vitro)

This assay measures the effect of BAY1161909 on the proliferation of cancer cell lines.
e Reagents and Materials:

o Cancer cell line (e.g., HelLa).
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[e]

Cell culture medium and supplements.

o

96-well cell culture plates.

BAY1161909 dissolved in DMSO.

[¢]

[¢]

Crystal violet staining solution.

[e]

Glutaraldehyde solution.

e Procedure:

1. Seed cells into 96-well plates at an appropriate density and allow them to adhere
overnight.

2. Treat the cells with serial dilutions of BAY1161909.

3. Incubate the plates for a specified period (e.g., 4 days).

4. Fix the cells with glutaraldehyde solution for 15 minutes at room temperature.
5. Wash the plates with water.

6. Stain the cells with crystal violet solution.

7. Wash the plates with water and allow them to dry.

8. Solubilize the stain and measure the absorbance on a plate reader.

9. Calculate IC50 values based on the inhibition of cell growth.[2]

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of
BAY1161909 in combination with paclitaxel in a mouse xenograft model.
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Caption: General workflow for an in vivo xenograft efficacy study.

e Animals and Tumor Model:

o Use immunodeficient mice (e.g., nude mice).
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o Subcutaneously implant a suitable cancer cell line (e.g., A2780cis).

e Treatment Groups:

Vehicle control.

[e]

(¢]

BAY1161909 monotherapy (e.g., 2.5 mg/kg, p.o., twice daily for 2 days on/5 days off).[3]

[¢]

Paclitaxel monotherapy (e.g., 24 mg/kg, i.v., once).[3]

[¢]

Combination of BAY1161909 (e.g., 1 mg/kg, p.o., twice daily for 2 days) and paclitaxel
(e.g., 24 mg/kg, i.v., once).[3]

e Procedure:
1. Once tumors reach a palpable size, randomize mice into treatment groups.
2. Administer treatments according to the specified doses and schedules.
3. Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
4. Continue treatment for a predefined period or until tumors reach a specified endpoint.

5. Calculate tumor growth inhibition for each treatment group compared to the vehicle
control.

Conclusion

BAY1161909 is a novel, potent, and selective Mps1 kinase inhibitor that has demonstrated
significant preclinical anti-tumor activity, particularly in combination with paclitaxel. Its
mechanism of action, which involves the abrogation of the spindle assembly checkpoint,
represents a promising therapeutic strategy for cancers that are dependent on a functional
SAC for their survival. The early clinical data from the Phase | trial will be crucial in determining
the future developmental path for BAY1161909. This technical guide provides a comprehensive
overview of the discovery and development of this promising anti-cancer agent for the scientific
and drug development community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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